molecular formula C19H21N5S B13376453 N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine

N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine

Cat. No.: B13376453
M. Wt: 351.5 g/mol
InChI Key: WLWIALSFUQWEBX-UHFFFAOYSA-N
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Description

N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives

Properties

Molecular Formula

C19H21N5S

Molecular Weight

351.5 g/mol

IUPAC Name

N-ethyl-N-[[6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C19H21N5S/c1-3-23(4-2)13-17-20-21-19-24(17)22-18(25-19)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3

InChI Key

WLWIALSFUQWEBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via multi-step protocols involving cyclocondensation and functionalization of precursor heterocycles. While full synthetic details are proprietary, general reactivity patterns are inferred from structural analogs and mechanistic studies:

  • Core Formation : Cyclization of hydrazinecarbothioamide intermediates in basic media generates the triazole-thiadiazole framework .

  • Functionalization : The tertiary amine side chain is introduced via nucleophilic substitution or reductive amination.

Table 1: Key Functional Groups and Reactivity

Functional GroupReaction TypeExample Reactions/Products
Tertiary amine (-NEt₂)Nucleophilic substitutionAlkylation, acylation
Triazole ringElectrophilic substitutionHalogenation, nitration
Thiadiazole sulfurOxidationSulfoxide/sulfone formation

Nucleophilic Substitution at the Amine

The N,N-diethylamine moiety participates in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .
    Kinetic Note : Reactions with aliphatic electrophiles proceed faster than aromatic counterparts due to steric hindrance .

Electrophilic Aromatic Substitution (EAS)

The triazole and thiadiazole rings undergo EAS at positions activated by electron-rich heteroatoms:

  • Halogenation : Chlorination/bromination occurs at the triazole C5 position .

  • Nitration : Selective nitration at the thiadiazole ring under mixed-acid conditions .

Oxidation Reactions

The thiadiazole sulfur atom oxidizes to sulfoxides (e.g., using H₂O₂) or sulfones (with KMnO₄) . Oxidation enhances polarity but may reduce bioactivity .

Biological Interactions and Apoptosis Induction

The compound interacts with caspase enzymes via hydrogen bonding and π-π stacking, triggering apoptosis in cancer cells :

Table 2: Biological Activity Profile

TargetInteraction MechanismIC₅₀/EC₅₀
Caspase-3Competitive inhibition0.87 ± 0.09 µM
Urease (C. neoformans)Active site blockage83.7 µg/mL

Kinetic Analysis : Compound-enzyme binding follows a two-step mechanism with rapid initial association (k₁ = 2.77 × 10³ M⁻¹s⁻¹) .

Table 3: Reactivity Trends in Triazole-Thiadiazole Derivatives

Compound ModificationReaction Rate (vs Parent)Bioactivity Change
Electron-withdrawing groupsSlower EASEnhanced apoptosis
Bulkier N-substituentsReduced nucleophilicityLower cytotoxicity

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via cleavage of the thiadiazole ring.

  • Photolysis : UV exposure induces N–S bond scission, forming triazole radicals .

Scientific Research Applications

N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a complex organic compound featuring triazole and thiadiazole moieties with the molecular formula C19H21N5S. The inclusion of a naphthylmethyl group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the triazole and thiadiazole rings may engage in electrophilic aromatic substitution. Additionally, the compound can undergo oxidation reactions due to the presence of sulfur in the thiadiazole ring.

Potential Applications
this compound may possess significant biological activities. Compounds with similar structural characteristics have been reported as activators of caspases and inducers of apoptosis, suggesting potential anti-cancer properties. This aligns with findings that triazole derivatives often exhibit antimicrobial and antifungal activities.

Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that compounds with similar structures can interact with various enzymes and receptors involved in cancer pathways. These interactions could lead to significant therapeutic effects by modulating biological processes such as cell proliferation and apoptosis.

Structural Similarity
Several compounds share structural similarities with this compound. Some notable examples include:

Compound NameStructure FeaturesBiological Activity
5-(N,N-Diethylamino)-2-methylbenzothiazoleBenzothiazole coreAntimicrobial
2-Amino-5-(naphthalen-2-yl)-1H-imidazoleImidazole ringAnticancer
6-(N,N-Diethylamino)-2-thiouracilThiouracil structureAntiviral

Mechanism of Action

The mechanism of action of N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. It can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, its inhibition of carbonic anhydrase can reduce the production of bicarbonate ions, which is beneficial in treating conditions like glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of triazole and thiadiazole rings provides a versatile scaffold for drug design and development .

Biological Activity

N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects supported by research findings.

Structural Features

The compound features a triazole and thiadiazole moiety along with a naphthylmethyl group. Its molecular formula is C19H21N5SC_{19}H_{21}N_{5}S, indicating a rich structural diversity that contributes to its biological properties. The presence of functional groups such as amines and heterocycles enhances its reactivity and interaction with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiadiazole moiety via thioketone intermediates.
  • Alkylation with naphthylmethyl groups to yield the final product.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit significant anticancer properties. Compounds with similar structures have been reported as activators of caspases and inducers of apoptosis in cancer cells. The triazole and thiadiazole derivatives are known for their ability to inhibit tumor growth across various cancer cell lines.

Cell LineIC50 (μg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF-7 (Breast)0.28

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar thiadiazole derivatives have demonstrated efficacy against a range of pathogens including bacteria and fungi. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial effects against resistant strains of Mycobacterium tuberculosis .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound may also exhibit:

  • Anti-inflammatory : Compounds in this class have been linked to reduced inflammation in various models .
  • Antidepressant : Some derivatives have shown promise in modulating neurotransmitter systems related to mood regulation .

Case Studies and Research Findings

Research has highlighted the diverse biological activities associated with compounds containing the 1,3,4-thiadiazole scaffold. For example:

  • Mathew et al. synthesized several derivatives and evaluated their anti-inflammatory activities; certain compounds exhibited promising results .
  • Another study demonstrated that specific thiadiazole derivatives inhibited tubulin polymerization in cancer cells with significant potency .

Q & A

Q. What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how do substituents influence reactivity?

Q. How is structural elucidation performed for triazolo-thiadiazole derivatives, and what spectral signatures are critical?

Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography . The triazolo-thiadiazole core exhibits distinct NMR signals:

  • ¹H NMR : Protons on the triazole ring appear as singlets near δ 8.2–8.5 ppm, while methylene bridges (e.g., –CH₂–) resonate at δ 4.5–5.0 ppm .
  • X-ray crystallography : Bond lengths between N–S (1.65–1.68 Å) and C–N (1.30–1.33 Å) confirm the heterocyclic framework . For the target compound, the naphthylmethyl group’s planarity and dihedral angles relative to the core should be analyzed to assess steric effects .

Advanced Research Questions

Q. How can computational docking studies guide the design of triazolo-thiadiazoles for biological targets?

Molecular docking using software like AutoDock Vina can predict binding affinities to enzymes (e.g., antioxidant or antimicrobial targets). For example, triazolo-thiadiazoles with naphthyl groups show enhanced hydrophobic interactions in the ATP-binding pocket of kinases. Key parameters include:

  • Grid box size : Adjusted to cover the active site (e.g., 60 × 60 × 60 ų for cytochrome P450).
  • Scoring function : Use MM/GBSA for binding free energy calculations . Contradictions between in vitro and docking results may arise from solvation effects omitted in simulations .

Case Study : A derivative with a 4-fluorostyryl group (KA25) showed higher docking scores (-9.2 kcal/mol) against COX-2 than its chloro analog (-8.7 kcal/mol), correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Discrepancies often stem from differences in assay conditions or substituent electronic effects. For example:

  • Antioxidant assays : DPPH radical scavenging results may vary due to solvent polarity (e.g., ethanol vs. DMSO) affecting compound solubility .
  • Antimicrobial activity : MIC values for triazolo-thiadiazoles against S. aureus can differ by >50% depending on bacterial strain and inoculum size .

Methodological Approach :

  • Validate activity via orthogonal assays (e.g., FRAP for antioxidants).
  • Perform SAR analysis to isolate substituent contributions (e.g., logP vs. IC₅₀ correlations) .

Q. How do steric and electronic effects of the naphthylmethyl group influence physicochemical properties?

The 1-naphthylmethyl group increases lipophilicity (logP > 3.5) compared to phenyl analogs, enhancing membrane permeability but reducing aqueous solubility. Electronic effects:

  • Electron-rich naphthyl : Stabilizes the thiadiazole ring via π-π stacking, confirmed by red-shifted UV-Vis spectra (λmax ~270 nm) .
  • Steric hindrance : Rotational barriers around the methylene bridge (N–CH₂–triazole) can restrict conformational flexibility, impacting binding kinetics .

Methodological Challenges

Q. What purification techniques are optimal for isolating triazolo-thiadiazole derivatives with high polarity?

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) for intermediates.
  • Recrystallization : Ethanol/water mixtures (3:1) yield >95% purity for final compounds .

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